1-(5-(Difluoromethyl)pyridin-3-yl)ethanone
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Overview
Description
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H7F2NO. It is a derivative of pyridine, featuring a difluoromethyl group at the 5-position and an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(5-(Difluoromethyl)pyridin-3-yl)ethanone typically involves the reaction of 5-(difluoromethyl)pyridine with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-(Difluoromethyl)pyridin-3-yl)ethanone can be compared with similar compounds such as:
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-(5-(Chloromethyl)pyridin-3-yl)ethanone:
1-(5-(Methyl)pyridin-3-yl)ethanone: The methyl group provides a simpler structure, which may result in different reactivity and uses.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-[5-(difluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-7(8(9)10)4-11-3-6/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQIVOWDXUZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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